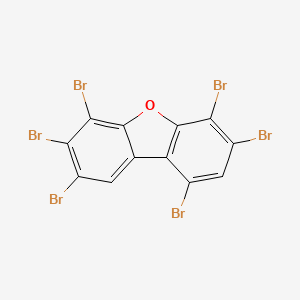![molecular formula C10H14F2O B14229472 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 512780-63-1](/img/structure/B14229472.png)
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[410]heptane is a compound with a unique bicyclic structure that includes a difluoromethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. The use of palladium-catalyzed reactions has been reported to be effective in the synthesis of similar bicyclic compounds .
化学反应分析
Types of Reactions
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylidene group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, ketones, and carboxylic acids .
科学研究应用
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
相似化合物的比较
Similar Compounds
Norcarane: A bicyclic compound with a similar structure but lacking the difluoromethylidene group.
Bicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.
Uniqueness
The presence of the difluoromethylidene group in 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane imparts unique chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
512780-63-1 |
|---|---|
分子式 |
C10H14F2O |
分子量 |
188.21 g/mol |
IUPAC 名称 |
5-(difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H14F2O/c1-9(2)4-6(8(11)12)7-10(3,5-9)13-7/h7H,4-5H2,1-3H3 |
InChI 键 |
BOZZKFUBJGDFAN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(F)F)C2C(C1)(O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
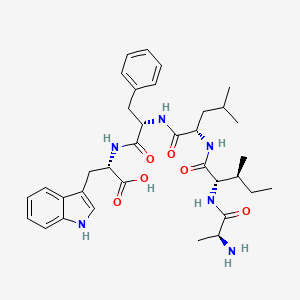
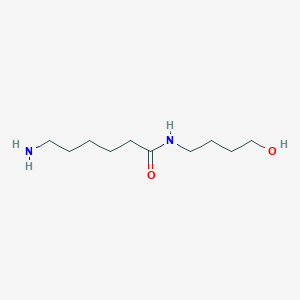

![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
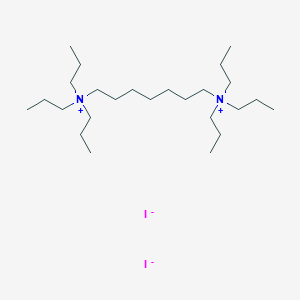
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
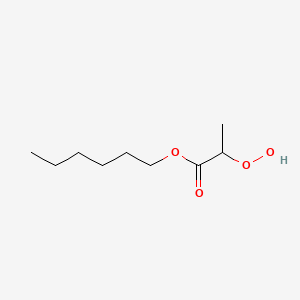
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)
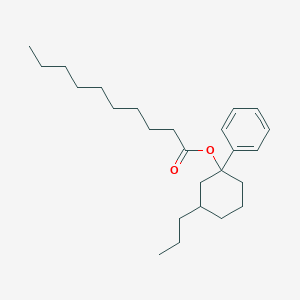


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)
